Erk Inhibitor -

Erk Inhibitor

Catalog Number: EVT-495021
CAS Number:
Molecular Formula: C14H17ClN2O3S
Molecular Weight: 328.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ERK Inhibitor is any agent that targets and inhibits the activity of extracellular signal-regulated kinase (ERK).
Overview

Erk inhibitors are a class of compounds that target the extracellular signal-regulated kinases (ERK) pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. The ERK pathway is particularly significant in oncology, as aberrations in this signaling cascade are implicated in approximately 30% of human cancers. The development of selective Erk inhibitors has garnered considerable attention for their potential therapeutic applications in cancer treatment.

Source

The discovery and characterization of Erk inhibitors have been facilitated by advancements in high-throughput screening techniques and chemoproteomic strategies. These methods allow for the identification of compounds that selectively inhibit ERK isoforms, such as ERK1 and ERK2, by exploiting differences in their substrate binding sites and enzymatic activity.

Classification

Erk inhibitors can be classified based on their mechanism of action:

  • ATP-competitive inhibitors: These compounds bind to the ATP-binding site of ERK, preventing its activation. Examples include SCH772984 and LY3214996.
  • Allosteric inhibitors: These modify the conformation of ERK, inhibiting its activity without directly competing with ATP.
  • Selective inhibitors: Some compounds exhibit selectivity for specific ERK isoforms, allowing for targeted therapeutic strategies.
Synthesis Analysis

Methods

The synthesis of Erk inhibitors typically involves a combination of medicinal chemistry techniques, including structure-activity relationship studies to optimize potency and selectivity. For instance, SCH772984 was synthesized through iterative rounds of chemical modifications aimed at enhancing its binding affinity for the unphosphorylated form of ERK2. High-throughput screening platforms have been instrumental in identifying promising candidates from large compound libraries.

Technical Details

The synthesis process often incorporates techniques such as:

  • Affinity-based mass spectrometry: This method screens vast libraries (up to millions of compounds) for binding interactions with ERK proteins.
  • Chemical optimization: Modifications to the chemical structure are made based on preliminary biological activity assessments to improve selectivity and potency.
Molecular Structure Analysis

Structure

The molecular structures of Erk inhibitors vary significantly depending on their specific design. For example:

  • SCH772984 features an ATP-like scaffold that allows it to fit into the ATP-binding pocket of ERK.
  • LY3214996 has a complex structure designed to enhance selectivity against other kinases while maintaining potent inhibition of ERK.

Data

Key structural data includes:

  • Molecular weight: Varies per compound but generally falls within a range suitable for cellular penetration.
  • Functional groups: Often include amines, pyrazoles, and thienopyrroles, which contribute to binding affinity and selectivity.
Chemical Reactions Analysis

Reactions

Erk inhibitors primarily undergo reversible competitive inhibition reactions with their target enzymes. The binding of these compounds to the active site prevents substrate access and subsequent phosphorylation events.

Technical Details

Mechanistic studies often involve:

  • Enzyme kinetics assays: To determine IC50 values (the concentration required to inhibit 50% of enzyme activity) and Ki values (inhibition constants).
  • Mass spectrometry: To analyze binding interactions and confirm the identity of reaction products.
Mechanism of Action

Process

The primary mechanism by which Erk inhibitors function involves blocking the phosphorylation cascade initiated by upstream kinases such as MEK1 and MEK2. By inhibiting ERK activity, these compounds prevent downstream signaling that leads to cell proliferation and survival.

Data

Research indicates that effective Erk inhibition requires more than 90% reduction in native ERK activity to achieve significant anti-proliferative effects in cancer cells. For instance, SCH772984 demonstrated IC50 values of 4 nmol/L for ERK1 and 1 nmol/L for ERK2, highlighting its potent inhibitory capacity.

Physical and Chemical Properties Analysis

Physical Properties

Erk inhibitors typically exhibit properties conducive to drug development:

  • Solubility: Many are designed to be soluble in aqueous environments to facilitate cellular uptake.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • pKa values: Indicative of their ionization states at physiological pH.
  • LogP values: Reflecting lipophilicity, which influences membrane permeability.

Relevant data from studies show that LY3214996 exhibits excellent selectivity against a broad panel of kinases (over 40-fold selectivity), making it a promising candidate for targeted cancer therapies.

Applications

Scientific Uses

Erk inhibitors have several applications in scientific research and clinical settings:

  • Cancer therapy: Their primary application is in treating cancers driven by aberrant ERK signaling pathways. They are being evaluated in clinical trials for various malignancies.
  • Research tools: Erk inhibitors serve as valuable tools for studying ERK signaling dynamics in cellular models, helping elucidate the role of this pathway in disease processes.
  • Combination therapies: There is ongoing research into using Erk inhibitors in combination with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms.
ERK Pathway Dysregulation in Oncogenic Signaling

Role of ERK1/2 as a Signaling Bottleneck in RAS/RAF-Mutant Cancers

ERK1/2 (MAPK3/1) occupies a terminal position in the RAS-RAF-MEK-ERK signaling cascade, serving as a critical convergence point for numerous oncogenic signals. This pathway exhibits hyperactivation in >33% of human tumors, with particularly high prevalence in pancreatic adenocarcinoma (>60% KRAS mutations), colorectal adenocarcinoma (~40% KRAS), and lung adenocarcinoma (~30% KRAS) [3] [4]. Unlike upstream components (RAS, RAF) that frequently acquire gain-of-function mutations, ERK1/2 itself demonstrates remarkable evolutionary conservation and a low somatic mutation rate (<1% across most cancers), making it an attractive therapeutic target [1] [4]. This genetic stability reduces the likelihood of intrinsic drug resistance mutations emerging within ERK1/2 itself.

The bottleneck function of ERK1/2 stems from its role as the final effector kinase responsible for phosphorylating hundreds of cytoplasmic and nuclear substrates that orchestrate proliferation, survival, and metastasis. Key oncogenic substrates include transcription factors like c-Fos and c-Myc (forming AP-1 complexes), regulators of protein translation, and anti-apoptotic proteins such as BCL-2 family members [4] [5]. Consequently, ERK1/2 integrates signals from multiple upstream oncogenic drivers (mutant RAS, BRAF, receptor tyrosine kinases) into a unified proliferative output. This centrality explains why tumors with RAS or RAF mutations exhibit exquisite dependence on sustained ERK1/2 activity – its inhibition simultaneously disrupts multiple downstream oncogenic processes [3] [4].

Table 1: Prevalence of RAS Mutations in Major Cancers Driving ERK1/2 Dependence

Cancer TypeKRAS Mutation PrevalenceNRAS Mutation PrevalencePrimary Affected Isoform
Pancreatic Adenocarcinoma>60%<1%KRAS
Colorectal Adenocarcinoma~40%~5%KRAS
Lung Adenocarcinoma~30%<1%KRAS
Cutaneous Melanoma<2%~28%NRAS
Thyroid Carcinoma~10%~8%NRAS/HRAS

Source: Compiled from [3]

Despite promising preclinical results, clinical success with monotherapeutic ERK1/2 inhibitors (e.g., MK-8353, GDC0994, BVD-523) has been limited. This stems partly from the challenge of achieving complete pathway suppression without excessive toxicity, and partly from adaptive resistance mechanisms discussed in section 1.2 [1] [4]. Nevertheless, the bottleneck position of ERK1/2 remains a compelling therapeutic rationale, particularly for tumors resistant to upstream RAF or MEK inhibitors where ERK1/2 reactivation drives relapse.

Compensatory Pathway Activation Following Upstream MAPK Inhibition

A major limitation of targeting upstream nodes (RAF, MEK) or ERK1/2 itself is the rapid emergence of compensatory signaling pathways that reactivate pro-survival signals. Two key resistance mechanisms involve ERK5 (MAPK7) and the stress-activated p38/JNK pathways:

ERK5 Compensation: Pharmacological inhibition or genetic knockdown of ERK1/2 induces significant upregulation of phosphorylated ERK5 (p-ERK5) in triple-negative breast cancer (TNBC) models, irrespective of KRAS mutation status [1]. This compensatory activation occurs post-translationally, as ERK1/2 inhibition does not increase MAPK7 (ERK5) mRNA levels. ERK5 shares ~66% homology with ERK1/2 and phosphorylates overlapping substrates (c-Myc, c-Fos, RSK), enabling it to sustain proliferation signals when ERK1/2 is blocked. Crucially, while ERK1/2 inhibition activates ERK5, the reverse is not observed – ERK5 inhibition does not trigger ERK1/2 phosphorylation [1]. This unidirectional cross-talk creates a critical vulnerability: dual ERK1/2-ERK5 inhibition. The computationally designed inhibitor SKLB-D18 exemplifies this strategy, demonstrating nanomolar potency against both ERK1/2 and ERK5. In vivo, SKLB-D18 showed superior anti-tumor efficacy in TNBC models compared to the ERK1/2 inhibitor BVD-523 alone or combined with the ERK5 inhibitor XMD8-92, validating ERK5 compensation as a major resistance mechanism [1].

Oncogenic Stress-Induced p38/JNK Activation: Paradoxically, while constitutive ERK1/2 signaling drives cancer, aberrant hyperactivation in normal cells is recognized as oncogenic stress, triggering tumor-suppressive responses via p38 and JNK pathways [6]. This protective cross-talk is mediated by the GADD45β-MTK1 axis. Sustained ERK1/2 signaling induces persistent expression of the transcription factor EGR1, which promotes production of GADD45β. GADD45β then activates the MAP3K MTK1, leading to phosphorylation and activation of p38 and JNK kinases. Activated p38/JNK subsequently upregulate pro-apoptotic and immune response genes. Critically, this tumor-suppressive axis is frequently disabled in cancers with high ERK activity via downregulation of EGR1, GADD45β, or MTK1. Restoring GADD45β expression in cancer cells reactivates p38/JNK signaling and suppresses tumorigenesis, highlighting its role as a fail-safe mechanism against oncogenic ERK signaling [6].

Table 2: Major Compensatory Pathways Following ERK1/2 Inhibition and Therapeutic Countermeasures

Compensatory PathwayInduction MechanismFunctional ConsequenceTherapeutic Countermeasure
ERK5 (MAPK7)Post-translational phosphorylation increaseSustains proliferation via c-Myc/c-FosDual ERK1/2-ERK5 inhibitors (e.g., SKLB-D18)
p38/JNKERK hyperactivation → EGR1 → GADD45β → MTK1Pro-apoptotic, tumor-suppressive signalingRestore GADD45β/MTK1 expression
RTK OverexpressionFeedback loop reduction / Genomic amplificationBypasses blocked pathway via RAS reactivationCombination with RTK inhibitors
mTOR ActivationLoss of ERK-dependent inhibitory phosphorylationSustains protein translation & cell growthERK-mTOR combination inhibition

Source: Compiled from [1] [6]

Additional bypass mechanisms include overexpression or amplification of receptor tyrosine kinases (EGFR, HER2) and reactivation of the mTOR pathway following loss of ERK-dependent inhibitory signals [1] [4]. These findings underscore that effective ERK-targeted therapy requires either multi-pathway inhibition or strategies to reactivate suppressed tumor-suppressive networks like GADD45β-p38/JNK.

ERK-Dependent Transcriptional Networks in Tumor Progression

ERK1/2 exerts profound control over tumor progression by regulating transcription factors governing proliferation, metastasis, survival, and immune evasion. This regulation occurs through direct phosphorylation of transcription factors and modulation of chromatin regulators:

c-Fos/c-Myc/AP-1 Complex: ERK1/2 phosphorylates and stabilizes c-Fos and c-Myc, facilitating their nuclear translocation and DNA-binding activity. These factors dimerize to form Activator Protein-1 (AP-1) complexes, which drive expression of cyclins (D1, E), CDKs, and E2F transcription factors, directly promoting G1/S cell cycle progression [4] [5]. In TNBC, dual ERK1/2-ERK5 inhibition by SKLB-D18 potently suppresses this transcriptional program, correlating with G1/S arrest superior to single-pathway inhibition [1].

Metastatic and Epithelial-Mesenchymal Transition (EMT) Programs: ERK2, but not ERK1, specifically regulates the Fra-1 component of AP-1 complexes, which is critical for inducing EMT, cell migration, and metastasis in carcinomas [4]. ERK-dependent phosphorylation of other transcription factors like SLUG and TWIST further reinforces EMT programs. This functional divergence between ERK isoforms (despite 84% amino acid identity) may stem from differential expression levels or scaffold-mediated substrate recruitment in specific cellular contexts [4].

Survival and Anti-Apoptotic Networks: Beyond proliferation, ERK1/2 phosphorylates and inactivates pro-apoptotic proteins including caspase-9 and BAD, while promoting transcription of anti-apoptotic BCL-2 and MCL1 [4] [5]. The ferroptosis regulator NCOA4 is another key ERK1/2 target. SKLB-D18 induces NCOA4-mediated ferritinophagy (ferritin autophagy), enhancing ferroptotic cell death in TNBC models – a mechanism that may overcome classical apoptosis resistance [1].

Immune Modulatory Networks: ERK1/2 signaling profoundly impacts the tumor immune microenvironment. While often immunosuppressive in cancer cells, ERK1/2 activation in T cells is crucial for their function. Recent work on the Cbl-b inhibitor NX-1607 demonstrates that enhancing TCR-induced ERK1/2 signaling (via increased PLCγ1 phosphorylation) boosts T-cell activation, proliferation, and IFN-γ production [7]. Furthermore, pan-cancer transcriptomic analyses reveal that ERK pathway activation levels (PALs) significantly correlate with immune cell infiltration patterns. High PALs associate with suppressive myeloid cell infiltration in glioblastoma and renal cell carcinoma, but with increased CD8+ T cells in HER2+ breast cancer [5]. This context-dependent immunomodulation underscores the dual roles of ERK signaling: tumor-intrinsic oncogenic driver versus T-cell effector function activator.

Dual Prognostic Impact Reflecting Transcriptional Complexity: The net effect of ERK-dependent transcription on patient prognosis is cancer-subtype specific, as revealed by algorithmic pathway activation level (PAL) analysis of 11,287 tumors across 31 cancer types [5]:

  • Poor Prognosis: High PAL correlates with worse survival in glioblastoma, sarcoma, lung, kidney, bladder, gastric, and colon cancers.
  • Favorable Prognosis: Paradoxically, high PAL associates with better survival in HER2+, luminal A/B breast cancers, and uterine corpus endometrial carcinoma.

This divergence likely reflects the tissue-specific repertoire of ERK target genes and coexisting genetic alterations. For instance, in hormone receptor-positive breast cancers, high ERK activity may enhance therapeutic sensitivity to anti-HER2 or endocrine agents, whereas in RAS/RAF-mutant carcinomas, it primarily drives uncontrolled proliferation [5].

Table 3: Key ERK-Regulated Transcription Factors and Their Oncogenic Functions

Transcription Factor/ComplexERK Phosphorylation SiteKey Target GenesOncogenic Functions
c-Fos/c-Jun (AP-1)c-Fos: Thr232, Ser374CCND1, CCNE1, E2F1Cell cycle progression
c-MycSer62CDK4, NCL, ODC1Ribosome biogenesis, metabolism
Fra-1Ser265, Ser249MMP9, SNAI1, ZEB1EMT, Invasion, Metastasis
HIF-1αSer641/643VEGFA, GLUT1, PDK1Angiogenesis, Metabolic adaptation
NCOA4Ser437/494FTH1, FTMTFerritinophagy, Ferroptosis regulation
ELK1Ser383, Ser389FOS, EGR1Early response gene induction

Source: Compiled from [1] [4] [5]

These intricate transcriptional networks highlight why simply inhibiting ERK1/2 kinase activity may yield variable outcomes. Effective therapeutic strategies require consideration of the specific downstream transcriptional modules driving progression in each cancer context, potentially necessitating combinations with inhibitors of specific oncogenic transcription factors or immune modulators.

Properties

Product Name

Erk Inhibitor

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C14H17ClN2O3S

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-;

InChI Key

PQVLWVGMXJPJLG-MWMYENNMSA-N

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.